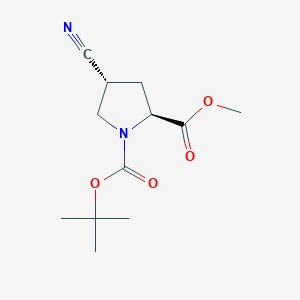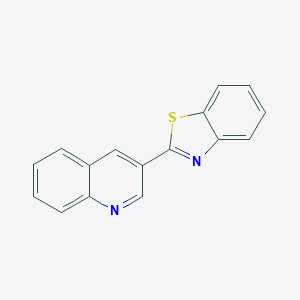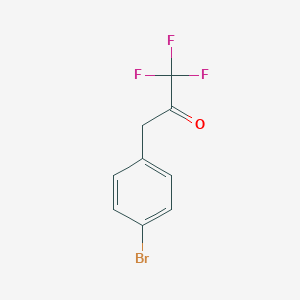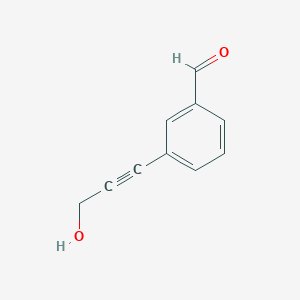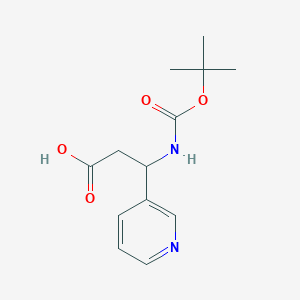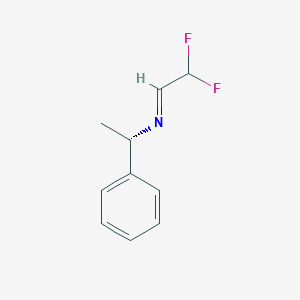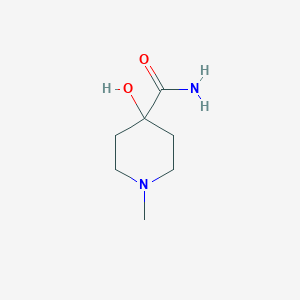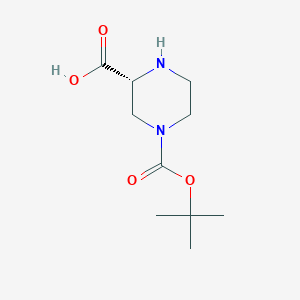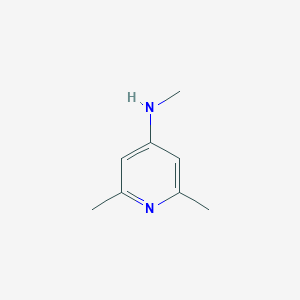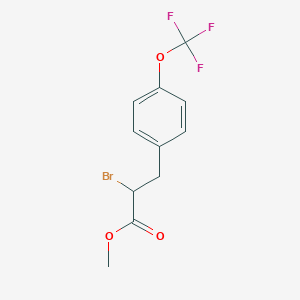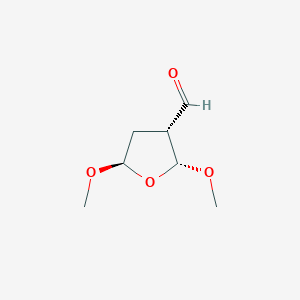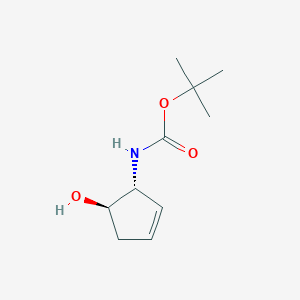
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R-) is a chemical compound with potential applications in scientific research. It is a derivative of carbamic acid and is commonly known as N-Boc-5-hydroxy-L-proline. The compound is synthesized through a multi-step process and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-Boc-5-hydroxy-L-proline is not fully understood. However, it is believed to act as a proline analog and can potentially interact with proline-dependent enzymes and receptors.
Efectos Bioquímicos Y Fisiológicos
N-Boc-5-hydroxy-L-proline has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit antitumor activity by inhibiting the growth of cancer cells. The compound has also been shown to inhibit the activity of various proteases, including HIV-1 protease and thrombin. Additionally, N-Boc-5-hydroxy-L-proline has been reported to exhibit anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-Boc-5-hydroxy-L-proline in lab experiments is its potential as a building block for the synthesis of various bioactive molecules. The compound is relatively easy to synthesize and can be readily modified to introduce various functional groups. However, one of the limitations of using N-Boc-5-hydroxy-L-proline is its potential toxicity. The compound has been reported to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-Boc-5-hydroxy-L-proline. One potential direction is the development of more efficient synthesis methods for the compound. Another potential direction is the study of the compound's interactions with proline-dependent enzymes and receptors. Additionally, the compound's potential as a building block for the synthesis of peptides and proteins could be further explored. Finally, the compound's potential as an antitumor agent could be further investigated, with a focus on its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-Boc-5-hydroxy-L-proline involves the reaction of L-proline with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-L-proline is then reacted with 2,3-epoxy-5-hydroxycyclopentanone in the presence of a Lewis acid catalyst to give N-Boc-5-hydroxy-L-proline.
Aplicaciones Científicas De Investigación
N-Boc-5-hydroxy-L-proline has been extensively studied for its potential applications in scientific research. It has been used as a building block in the synthesis of various bioactive molecules such as protease inhibitors, enzyme inhibitors, and antitumor agents. The compound has also been studied for its potential use in the synthesis of peptides and proteins.
Propiedades
Número CAS |
162062-93-3 |
|---|---|
Nombre del producto |
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R- |
Fórmula molecular |
C10H17NO3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,5R)-5-hydroxycyclopent-2-en-1-yl]carbamate |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8(7)12/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 |
Clave InChI |
RSUHUFNWMMJITO-HTQZYQBOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1C=CC[C@H]1O |
SMILES |
CC(C)(C)OC(=O)NC1C=CCC1O |
SMILES canónico |
CC(C)(C)OC(=O)NC1C=CCC1O |
Sinónimos |
Carbamic acid, (5-hydroxy-2-cyclopenten-1-yl)-, 1,1-dimethylethyl ester, (1R- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



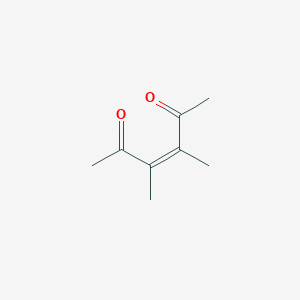
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
